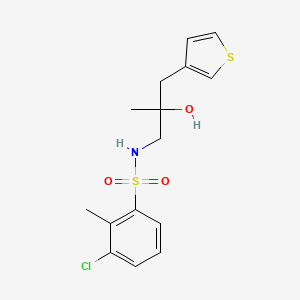

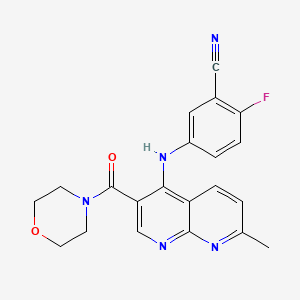

![molecular formula C11H14FN B2558755 N-[2-(4-fluorophenyl)ethyl]cyclopropanamine CAS No. 625435-16-7](/img/structure/B2558755.png)

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine

Übersicht

Beschreibung

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the CAS Number: 625435-16-7 . It has a molecular weight of 179.24 and is also known as Benzeneethanamine, N-cyclopropyl-4-fluoro- .

Physical And Chemical Properties Analysis

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers or technical documents related to N-[2-(4-fluorophenyl)ethyl]cyclopropanamine .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Testing

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine: is utilized in pharmaceutical testing due to its unique chemical structure. It serves as a reference standard to ensure the accuracy of analytical methods in the detection and quantification of related substances in drug formulations .

Chemical Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its incorporation into larger structures can significantly alter the pharmacological properties of the resulting compounds, making it a key substance in medicinal chemistry research.

Neurological Research

Due to the presence of the fluorophenyl group, this compound may interact with neurological receptors or enzymes. It can be used to study the effects of structural modifications on the biological activity of neurotransmitter analogs .

Material Science

In material science, N-[2-(4-fluorophenyl)ethyl]cyclopropanamine could be explored for the development of novel polymers. Its cyclopropane ring provides strain energy that could be released during polymerization, potentially leading to materials with unique properties .

Agricultural Chemistry

The compound’s structural features might be exploited in the design of new agrochemicals. For instance, its fluorinated aromatic ring could enhance the stability and efficacy of pesticides or herbicides.

Biochemical Assays

Researchers might use N-[2-(4-fluorophenyl)ethyl]cyclopropanamine in biochemical assays to investigate its binding affinity to various proteins, which could lead to the discovery of new drug targets or biomarkers .

Environmental Studies

The environmental fate of fluorinated compounds is of great interest. This compound can be used in studies to understand the degradation pathways and persistence of fluorinated organic molecules in the environment .

Nanotechnology

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDGRXSBVMPMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-benzo[de]isoquinolin-1-one](/img/structure/B2558681.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558685.png)

![Ethyl (1R,3S,4S)-2-[4-(prop-2-enoylamino)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2558688.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)

![methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate](/img/structure/B2558695.png)